molecular formula C5H10 B165970 Cyclopentane CAS No. 287-92-3

Cyclopentane

Cat. No.: B165970
CAS No.: 287-92-3
M. Wt: 70.13 g/mol
InChI Key: RGSFGYAAUTVSQA-UHFFFAOYSA-N
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Description

Cyclopentane is a colorless, flammable liquid hydrocarbon characterized by a sweet smell. It is a cyclic alkane with the molecular formula C₅H₁₀, consisting of five carbon atoms forming a closed ring structure. This compound is a member of the cycloalkanes, a class of hydrocarbons that contain carbon atoms arranged in a ring. It is commonly used in various industrial applications due to its unique properties .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane can be synthesized through several methods. One common method involves the catalytic hydrogenation of benzene, where benzene reacts with hydrogen in the presence of a catalyst to form this compound and methane:

C6H6+3H2C5H10+CH4C₆H₆ + 3H₂ → C₅H₁₀ + CH₄ C6​H6​+3H2​→C5​H10​+CH4​

Another method includes the distillation of petroleum, where this compound is one of the fractions obtained .

Industrial Production Methods: this compound is primarily produced through catalytic reforming, where hydrocarbons are reformed in the presence of a catalyst to produce this compound. For example, 2-methylbutane can be converted into this compound when passed over a hot platinum surface .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclopentanone or cyclopentanol.

    Reduction: It can be reduced to form cyclopentene.

    Substitution: this compound can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Often involves hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions usually involve halogens like chlorine or bromine under UV light or heat.

Major Products:

Scientific Research Applications

Cyclopentane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Cyclopropane
  • Cyclobutane
  • Cyclohexane

Cyclopentane’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

cyclopentane
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InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2
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InChI Key

RGSFGYAAUTVSQA-UHFFFAOYSA-N
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Canonical SMILES

C1CCCC1
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Molecular Formula

C5H10
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DSSTOX Substance ID

DTXSID6024886
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Molecular Weight

70.13 g/mol
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Physical Description

Cyclopentane appears as a clear colorless liquid with a petroleum-like odor. Flash point of -35 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH MILD ODOUR., Colorless liquid with a mild, sweet odor.
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Boiling Point

120.7 °F at 760 mmHg (USCG, 1999), 49.2 °C, 49 °C, 121 °F
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Flash Point

less than 20 °F (USCG, 1999), -37 °C, -20 °C (-4 °F) (Closed cup), <20 °F (<-7 °C) (Closed cup), -37 °C c.c., <20 °F, -35 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 156 ppm at 25 °C, Miscible with other hydrocarbon solvents, alcohol, ether, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Solubility in water: none, Insoluble
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Density

0.74 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7457 g/cu cm at 20 °C, Relative density (water = 1): 0.8 (20 °C), 0.75
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Vapor Density

2.42 (Air = 1), Relative vapor density (air = 1): 2.4
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Vapor Pressure

400 mmHg at 88 °F (NIOSH, 2023), 317.8 [mmHg], VP: 400 mm Hg at 31.0 °C, 317.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 45, 400 mmHg at 88 °F, (88 °F): 400 mmHg
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Mechanism of Action

The effects of the n-alkanes propane to hexane, cyclopropane, cyclopentane and cyclohexane and carbon tetrachloride on the ionic currents and electrical capacity of the squid giant axon membrane have been examined. Both the peak inward and steady-state outward currents were reduced reversibly by each substance, though propane at 1 atm had very little effect. The membrane capacity at 100 kHz was reduced by all substances except propane at 1 atm. ...
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Color/Form

Colorless liquid

CAS No.

287-92-3, 68476-56-2
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Record name Hydrocarbons, cyclic C5 and C6
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Record name CYCLOPENTANE
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Melting Point

-137 °F (USCG, 1999), -93.4 °C, -94 °C, -137 °F
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Record name CYCLOPENTANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62
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Record name CYCLOPENTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOPENTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/336
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclopentane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0171.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of cyclopentane?

A1: this compound has a molecular formula of C5H10 and a molecular weight of 70.13 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Infrared (IR) and Raman spectroscopy are valuable tools for studying this compound's structure. Research using these techniques has focused on understanding its symmetry and vibrational modes. []

Q3: Does this compound exhibit any specific absorption bands in its infrared spectrum?

A3: While specific bands haven't been explicitly mentioned within the provided research, IR spectroscopy is useful for analyzing this compound's vibrational modes, particularly those related to its non-planar structure. []

Q4: How does this compound behave as a blowing agent in rigid polyurethane foams?

A5: this compound acts as a physical blowing agent in rigid polyurethane foams (PUFs), influencing cell size and thermal conductivity. When used in combination with water (chemical blowing agent), this compound contributes to PUFs with lower thermal conductivity compared to either agent alone. []

Q5: How does this compound behave in the presence of zeolites like Pt/Mordenites?

A7: this compound undergoes H/D exchange on Pt/Mordenite catalysts, revealing information about the active sites. Specifically, stepwise exchange dominates on monoatomic Pt1 sites, potentially located in the side-pockets of the zeolite channels. []

Q6: Does this compound participate in catalytic aromatization reactions?

A8: Yes, this compound can undergo aromatization over ZSM-5 catalysts. The reaction pathway differs depending on the catalyst. With HZSM-5, this compound cracks into LPG, which then aromatizes. GaZSM-5 promotes this compound oligomerization, forming a cyclic hydrocarbon pool that converts to aromatics. []

Q7: Have computational methods been used to study this compound derivatives?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the interaction of methanol and this compound with methane hydrate cages. These studies provided insights into the inhibitory effect of methanol and the promoting effect of this compound on hydrate formation. []

Q8: How do structural modifications to this compound impact its biological activity?

A10: Research highlights the potential of highly substituted this compound-CMP conjugates as sialyltransferase inhibitors. The this compound core, in its puckered conformations, mimics the transition state of the sialylation reaction. Inhibitory activity varies depending on the substituents, with specific derivatives exhibiting potent inhibition of ST6Gal-I. []

Q9: Are there any examples of this compound derivatives with antiviral activity?

A11: Yes, 1-phenyl-cyclopentane carbamides, synthesized from a 1-aroyl-1-aryl-2-bromothis compound precursor, have demonstrated anti-influenza activity. []

Q10: How can the stability of this compound-blown polyurethane foams be improved?

A12: Increasing the density of this compound-blown PUFs, often achieved by adjusting the formulation and processing conditions, can enhance dimensional stability over the long term. []

Q11: Are there environmental concerns associated with using this compound as a blowing agent?

A11: While this compound has a high global warming potential, it's considered more environmentally friendly than traditional blowing agents like CFCs and HCFCs due to its zero ozone depletion potential.

Q12: What is the solubility behavior of this compound?

A14: this compound is generally insoluble in water but soluble in organic solvents. This property is relevant when considering its use in systems like emulsions for gas hydrate crystallization. []

Q13: What analytical techniques are used to study this compound hydrate formation?

A15: Researchers utilize temperature and conductivity measurements to monitor this compound hydrate formation and dissociation. These techniques provide insights into the thermodynamics and kinetics of hydrate crystallization. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.